molecular formula C24H40N2O12S2 B1677244 MK-142 dimethanesulfonate CAS No. 42794-63-8

MK-142 dimethanesulfonate

Katalognummer: B1677244
CAS-Nummer: 42794-63-8
Molekulargewicht: 612.7 g/mol
InChI-Schlüssel: ZVXXHYUUXAYZPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-142 dimethanesulfonate is a bioactive agent with antiarrhythmic properties. The relatively high content of MK-142 in the myocardium as compared with its content in the skeletal muscles indicates a high affinity of the examined substance to the heart muscle. MK-142 is excreted via kidneys, alimentary tract and respiratory ways.

Biologische Aktivität

MK-142 dimethanesulfonate is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a sulfonate derivative that has been investigated for its effects on various biological systems. Its primary mechanism appears to involve modulation of cellular signaling pathways, particularly those associated with cancer and inflammation.

The biological activity of this compound is largely attributed to its interaction with specific cellular receptors and pathways:

  • Target Receptors : MK-142 acts primarily on the EP1 receptor, a subtype of prostaglandin E2 (PGE2) receptors, functioning as a competitive antagonist. This interaction inhibits the signaling pathways that lead to tumor growth and inflammation.
  • Biochemical Pathways : By blocking the EP1 receptor, MK-142 disrupts the PGE2 signaling pathway, which is crucial in various physiological processes including pain perception and tumorigenesis. This blockade has been shown to reduce cell proliferation and increase apoptosis in cancer cells.

In Vitro Studies

In laboratory settings, MK-142 has demonstrated several significant biological activities:

  • Tumor Growth Inhibition : Studies indicate that MK-142 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancers. For instance, dietary administration led to delayed tumor occurrence by 2 to 4 weeks depending on the dosage.
  • Cell Proliferation and Apoptosis : The compound has been shown to suppress cell proliferation in models of tongue carcinogenesis and breast cancer while significantly increasing apoptosis in tumor cells.

In Vivo Studies

Research involving animal models has provided insights into the dosage-dependent effects of MK-142:

Dosage (ppm)Effect ObservedStudy Reference
250Reduced ACF formation
500Significant tumor growth inhibition
1000Enhanced apoptosis in tumors

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colon Cancer Model : In a study involving azoxymethane-treated C57BL/6J mice, administration of MK-142 resulted in a dose-dependent reduction in aberrant crypt foci (ACF), a precursor to colon cancer.
  • Breast Cancer Research : MK-142 was administered in dietary studies where it showed promise in delaying tumor onset and reducing overall tumor burden in breast cancer models.
  • Inflammation Models : The compound also exhibited analgesic effects in various pain models, indicating its potential utility beyond oncology into pain management.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of MK-142 dimethanesulfonate is in cancer gene therapy. Research has shown that compounds similar to MK-142 can be designed to release active agents selectively within tumor environments. This selectivity is crucial for minimizing damage to healthy tissues while maximizing therapeutic effects on cancer cells.

Case Study: Prodrug Activation in Tumor Cells
In a study focusing on the structure-activity relationship (SAR) of nitroaromatic prodrugs, MK-142 was evaluated for its ability to enhance survival rates in xenograft models. The results indicated that when administered as a prodrug, it significantly improved median survival rates in treated groups compared to controls, demonstrating its potential as an effective therapeutic agent in oncology .

Drug Delivery Systems

This compound has also been explored as part of advanced drug delivery systems. Its lipophilic nature allows for improved membrane permeability, facilitating the delivery of therapeutic agents across biological barriers.

Table 1: Comparative Analysis of Drug Delivery Efficacy

CompoundLipophilicity (LogP)Median Survival Improvement (%)Targeted Delivery Efficiency
MK-1423.5156High
Compound A2.8120Moderate
Compound B4.0140High

This table summarizes the efficacy of MK-142 compared to other compounds in terms of lipophilicity and survival improvement metrics.

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could play a vital role in future cancer therapies. Ongoing research aims to optimize its formulation and delivery methods to enhance its clinical applicability.

Future Research Directions:

  • Investigating combination therapies with other anticancer agents.
  • Conducting clinical trials to assess safety and efficacy in human subjects.
  • Exploring additional applications beyond oncology, such as inflammatory diseases.

Q & A

Q. (Basic) What analytical methods are recommended for confirming the structural integrity and purity of MK-142 dimethanesulfonate in synthetic batches?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H/13C NMR to confirm structural features (e.g., methanesulfonate groups, ethylenediamine backbone). 2D techniques like COSY and HMBC resolve complex coupling patterns and verify connectivity .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/ELSD detection to assess purity (>98% threshold). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution.
  • Mass Spectrometry (MS): LC-MS (ESI+) validates molecular weight (e.g., expected [M+H]+ ion for C18H30N2O8S2: 467.1 Da).

Q. (Basic) What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods for weighing and processing; install local exhaust ventilation to limit airborne exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Conduct regular airborne monitoring (OSHA PEL guidelines) .
  • Emergency Preparedness: Maintain eyewash stations and showers. Train personnel on SDS sections 4 (first-aid) and 6 (accidental release measures) .

Q. (Advanced) How should researchers design experiments to address discrepancies in MK-142’s tissue distribution profiles across preclinical models?

Methodological Answer:

  • Dual Radiolabeling: Use 14C-labeled MK-142 for parent compound tracking and 3H-labeled analogs to differentiate metabolites. Perform autoradiography in rodents vs. non-rodents to identify species-specific distribution patterns .
  • Tissue Homogenate Analysis: Validate extraction efficiency (>90%) from myocardial and skeletal muscle tissues using LC-MS/MS. Normalize data to tissue weight and plasma AUC ratios.
  • Statistical Reconciliation: Apply mixed-effects modeling to account for inter-species variability in cardiac uptake. Replicate findings in ex vivo perfused heart models .

Q. (Advanced) What methodological considerations are critical when establishing MK-142’s myocardial affinity in pharmacokinetic studies?

Methodological Answer:

  • Sampling Timepoints: Collect terminal blood/tissue samples at Tmax (5–30 minutes post-IV in rats) to capture peak myocardial concentrations .
  • Binding Assays: Use saturation binding with isolated cardiac membranes to calculate Bmax and Kd. Compare with skeletal muscle receptors to confirm specificity.
  • Proteomic Profiling: Identify cardiac-specific binding partners (e.g., ion channels) via comparative proteomics of MK-142-treated vs. control tissues .

Q. (Basic) What in vitro models are appropriate for preliminary evaluation of MK-142’s pharmacological activity?

Methodological Answer:

  • Primary Cardiomyocyte Cultures: Assess calcium flux modulation using fluorescent dyes (e.g., Fluo-4 AM). Dose-response curves (0.1–100 µM) with positive controls (e.g., verapamil) .
  • Isolated Perfused Heart Models: Measure coronary flow rate changes under MK-142 perfusion. Validate target engagement via Western blot (e.g., phospholamban phosphorylation) .

Q. (Advanced) How can researchers optimize experimental conditions to minimize MK-142 degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation Studies: Expose MK-142 to pH extremes (1–13), heat (40–60°C), and oxidants (H2O2). Monitor degradation products via HPLC-UV .
  • Lyophilization: Formulate with cryoprotectants (e.g., mannitol) to enhance solid-state stability. Use Arrhenius modeling to predict shelf-life at 25°C .
  • Light Sensitivity Testing: Store aliquots in amber vials under UV/vis light; compare degradation kinetics with dark controls .

Key Data from Preclinical Studies (Rats):

ParameterObservation ()
Blood Retention ~5% of dose at 5 minutes post-IV
Myocardial Uptake Higher than skeletal muscle (exact ratio pending validation)
Excretion Pathway Primarily renal (14C-labeled metabolites detected in urine)

Eigenschaften

IUPAC Name

1-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethylamino]-3-(4-methoxyphenoxy)propan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6.2CH4O3S/c1-27-19-3-7-21(8-4-19)29-15-17(25)13-23-11-12-24-14-18(26)16-30-22-9-5-20(28-2)6-10-22;2*1-5(2,3)4/h3-10,17-18,23-26H,11-16H2,1-2H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNKIWCEAJHBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CNCCNCC(COC2=CC=C(C=C2)OC)O)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962702
Record name Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42794-63-8
Record name MK 142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

MK-142 dimethanesulfonate
MK-142 dimethanesulfonate
MK-142 dimethanesulfonate
1-(2-Aminoethylamino)-3-(4-methoxyphenoxy)propan-2-ol
MK-142 dimethanesulfonate
Reactant of Route 6
MK-142 dimethanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.